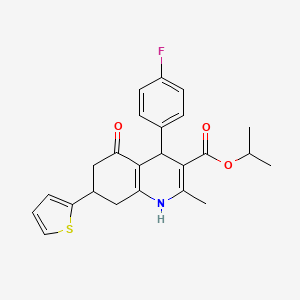
SARS-CoV-2 3CLpro-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 3CLpro-IN-6: is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. The 3C-like protease, also known as the main protease, is essential for the viral replication and transcription processes. By inhibiting this protease, this compound aims to prevent the virus from replicating and spreading within the host.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-6 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. One common method involves the use of solid-phase peptide synthesis, where peptides are assembled step-by-step on a solid support. The final product is then cleaved from the support and purified using techniques such as liquid chromatography and mass spectrometry .
Industrial Production Methods: For industrial-scale production, the compound can be synthesized using a prokaryotic expression system, such as Escherichia coli. The recombinant 3C-like protease is expressed and purified as a highly soluble and functionally active protease. This method allows for the production of large quantities of the compound, which is essential for its use in research and potential therapeutic applications .
化学反応の分析
Types of Reactions: SARS-CoV-2 3CLpro-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its stability.
Substitution: Substitution reactions involve replacing specific functional groups within the compound to improve its binding affinity to the 3C-like protease.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields and product purity .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced inhibitory activity and stability. These modified compounds are then tested for their efficacy in inhibiting the 3C-like protease and preventing viral replication .
科学的研究の応用
Chemistry: In chemistry, SARS-CoV-2 3CLpro-IN-6 is used as a model compound to study the inhibition mechanisms of viral proteases. Researchers use it to develop new synthetic methods and optimize reaction conditions for producing similar inhibitors .
Biology: In biological research, the compound is used to study the replication and transcription processes of the SARS-CoV-2 virus. It helps in understanding how the virus interacts with host cells and identifying potential targets for antiviral therapies .
Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for treating COVID-19. Clinical trials are conducted to evaluate its safety, efficacy, and pharmacokinetics in humans .
Industry: In the pharmaceutical industry, the compound is used in high-throughput screening assays to identify new inhibitors of the 3C-like protease. It serves as a reference compound for developing new antiviral drugs .
類似化合物との比較
Similar Compounds:
Nirmatrelvir: A covalent inhibitor of the 3C-like protease with a similar mechanism of action.
Ensitrelvir: A non-covalent inhibitor that binds to an allosteric site on the protease.
Leritrelvir: Another covalent inhibitor with a different chemical structure but similar inhibitory activity
Uniqueness: SARS-CoV-2 3CLpro-IN-6 is unique in its ability to form a stable covalent bond with the active site cysteine residue, providing prolonged inhibition of the protease. This stability makes it a promising candidate for further development as a therapeutic agent against COVID-19 .
特性
分子式 |
C22H15NO7 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
methyl (Z)-3-benzoyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxobut-3-enoate |
InChI |
InChI=1S/C22H15NO7/c1-29-22(26)21(25)17(20(24)14-7-3-2-4-8-14)13-15-11-12-19(30-15)16-9-5-6-10-18(16)23(27)28/h2-13H,1H3/b17-13- |
InChIキー |
PXEAOWXHVUSAAR-LGMDPLHJSA-N |
異性体SMILES |
COC(=O)C(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |
正規SMILES |
COC(=O)C(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5Z)-5-({9-methyl-2-[(2-morpholin-4-ylethyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632801.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632811.png)

![{(2E)-2-[(2E)-(4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11632825.png)

![propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B11632853.png)
![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![methyl 2-chloro-5-{5-[(Z)-(5-cyano-2-hydroxy-4-methyl-6-oxopyridin-3(6H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632862.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)
![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632883.png)
